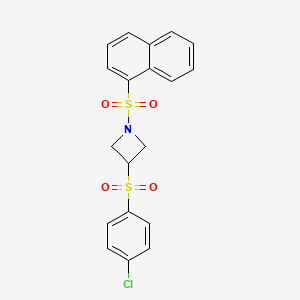

![molecular formula C24H18F3NO6S B2757297 3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate CAS No. 1403936-34-4](/img/structure/B2757297.png)

3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of the xanthene and isobenzofuran families . Xanthenes are a group of organic compounds with a tricyclic structure. Isobenzofurans are a type of organic compound that contains a benzene ring fused to a furan ring.

Synthesis Analysis

There is a paper that discusses the synthesis of a similar compound, SPiDER-βGal . This compound is a novel fluorogenic substrate of β-galactosidase (β-gal). The synthesis process involves the use of tyramide signal amplification (TSA), which is heat resistant to multiplexing .Chemical Reactions Analysis

A study has been conducted on a similar compound, 3-oxo-3H-spiro [isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate) (NAR1), which was found to be an effective corrosion inhibitor for mild steel in hydrochloric acid solution .Aplicaciones Científicas De Investigación

- Such substantial fluorescence enhancement is rarely observed in other chemosensors targeting trivalent metal ions .

- Its favorable properties make it suitable for use in sensitive multiplex immunofluorescence (mIF) assays based on quinone methide chemistry .

Fluorescent Probes for Trivalent Metal Ions Detection

Sensitive Fluorogenic Substrate for β-Galactosidase

Biological Applications

Mecanismo De Acción

Target of Action

Similar compounds have been used as fluorogenic substrates for enzymes like β-galactosidase .

Mode of Action

The compound is likely to interact with its targets through a mechanism involving the opening of its spirolactam ring . This ring-opening is induced by the interaction with the target enzyme, leading to a change in the compound’s optical properties .

Biochemical Pathways

It’s known that similar compounds are used in fluorescence-based assays, suggesting that they may play a role in signaling pathways where changes in fluorescence can indicate the activation or inhibition of certain biochemical processes .

Pharmacokinetics

Similar compounds are typically designed to be stable under physiological conditions, with properties such as water solubility and resistance to metabolic degradation being important considerations .

Result of Action

The result of the compound’s action is typically a change in fluorescence, which can be measured and used as an indicator of the activity of the target enzyme . This change in fluorescence can provide valuable information about cellular processes at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and therefore its reactivity. Temperature can influence the rate of enzymatic reactions. The presence of other molecules can also impact the compound’s action, either through direct interactions or by affecting the overall cellular environment .

Propiedades

IUPAC Name |

[6'-(ethylamino)-7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO6S/c1-3-28-19-12-21-18(10-13(19)2)23(16-7-5-4-6-15(16)22(29)33-23)17-9-8-14(11-20(17)32-21)34-35(30,31)24(25,26)27/h4-12,28H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMPBNRXXHZEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C=C4)OS(=O)(=O)C(F)(F)F)C5=CC=CC=C5C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)

![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)

![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)